![molecular formula C11H11N3O2 B1273710 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 54698-60-1](/img/structure/B1273710.png)
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Antimicrobial Agents
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is used in the synthesis of various antimicrobial agents. Its triazole ring is a core structure in many pharmaceuticals due to its resemblance to the peptide bond .
Development of Anti-Cancer Compounds
Triazole derivatives, including this compound, have shown effectiveness in cytotoxic activity against various cancer cell lines. They are valuable in the development of new chemotherapy agents .
Precursor for Antiviral Medications
The triazole ring system is a key component in the synthesis of antiviral drugs. This compound can serve as a precursor for medications like Ribavirin, which is used to treat respiratory syncytial virus and hepatitis C .
Research in Enzyme Inhibition
The compound’s ability to interact with enzymes makes it a candidate for research into enzyme inhibition, which is crucial for understanding disease mechanisms and developing new drugs .
Material Science Applications
In material science, this compound can be utilized to create novel materials with specific electronic or photonic properties due to the versatility of the triazole ring .
Agricultural Chemical Research
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be used to develop new pesticides or herbicides, contributing to agricultural chemical research .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is involved in the preparation of more complex molecules for various chemical studies .
Chemical Education and Research
This compound is also used in academic settings, providing a practical example for teaching organic synthesis and reaction mechanisms in chemical education .
Mechanism of Action
are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities. For instance, some triazoles are used as antifungal agents . They work by inhibiting the enzyme lanosterol 14α-demethylase, which is required for the synthesis of ergosterol, a key component of the fungal cell membrane .
In terms of pharmacokinetics , the properties of triazoles can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence how they are absorbed, distributed, metabolized, and excreted in the body .
The environmental factors that influence the action of a triazole compound can include pH, temperature, and the presence of other substances that might interact with the compound .
properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULYDQJIFTHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383453 | |
Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
54698-60-1 | |
Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: The benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are not coplanar. The dihedral angle between these two rings is 76.47° []. Interestingly, in the monohydrate form of this compound, the rings are nearly perpendicular with a dihedral angle of 89.5° []. This highlights the influence of crystal packing and intermolecular interactions on the conformational preference of the molecule.
Q2: What type of intermolecular interactions are observed in the crystal structures of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate?
A2: Both forms of the compound exhibit hydrogen bonding in their crystal structures. In the anhydrous form, intermolecular O—H⋯N hydrogen bonds are observed, leading to the formation of helical chains along the [] direction []. The monohydrate form displays both strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds. The water molecule plays a crucial role in these interactions, acting as both a hydrogen bond donor and acceptor, thus contributing to the overall stability of the crystal packing [].
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